Ro 41-3290
CAS No.: 143943-72-0
Cat. No.: VC0006969
Molecular Formula: C24H21ClN2O3
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143943-72-0 |
---|---|
Molecular Formula | C24H21ClN2O3 |
Molecular Weight | 420.9 g/mol |
IUPAC Name | 10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one |
Standard InChI | InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 |
Standard InChI Key | ASOBQUGZPVVXJT-SFHVURJKSA-N |
Isomeric SMILES | C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl |
SMILES | C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl |
Canonical SMILES | C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl |
Ro 41-3290 is a compound known for its role as the desethylated derivative of Ro 41-3696, which acts as a nonbenzodiazepine partial agonist at the benzodiazepine receptor . This compound has been studied for its pharmacological properties, particularly in relation to its effects on the central nervous system.
Pharmacological Profile
Ro 41-3290 is primarily known for its action on the GABA receptor, specifically as a partial agonist at the benzodiazepine site . This action modulates the inhibitory neurotransmitter GABA, influencing sedative, anxiolytic, and anticonvulsant effects. The compound's pharmacokinetics show a slower elimination compared to its parent compound, Ro 41-3696, with an elimination half-life of approximately 7 hours .
Research Findings
Research on Ro 41-3290 has focused on its tolerability, pharmacodynamics, and pharmacokinetics. Studies have shown that it is well tolerated, with effects on cognitive performance that are dose-independent and most pronounced several hours after administration . The compound does not significantly impair long-term memory, as assessed by word learning and recall tests .
Study Aspect | Findings |
---|---|
Tolerability | Well tolerated at all doses |
Pharmacodynamics | Dose-independent effects on cognitive performance |
Pharmacokinetics | Elimination half-life of approximately 7 hours |
Memory Effects | No significant impairment of long-term memory |
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